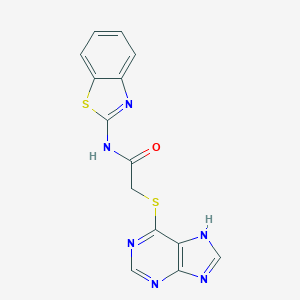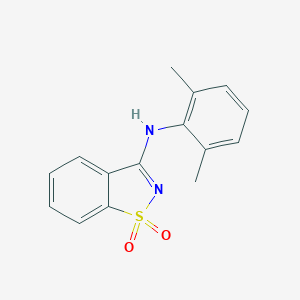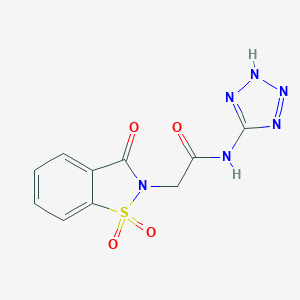
N-(1,3-benzothiazol-2-yl)-2-(7H-purin-6-ylsulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzothiazol-2-yl)-2-(7H-purin-6-ylsulfanyl)acetamide is a complex organic compound that features a benzothiazole ring and a purine moiety connected via a sulfanyl acetamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(7H-purin-6-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring, followed by the introduction of the purine moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-(7H-purin-6-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole or purine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate temperatures to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to derivatives with potentially enhanced biological activity.
科学研究应用
N-(1,3-benzothiazol-2-yl)-2-(7H-purin-6-ylsulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用机制
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(7H-purin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-(9H-purin-6-ylsulfanyl)ethanamide
- N-(1,3-benzothiazol-2-yl)-2-(9H-purin-6-ylsulfanyl)propanamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-(7H-purin-6-ylsulfanyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both benzothiazole and purine rings allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C14H10N6OS2 |
|---|---|
分子量 |
342.4g/mol |
IUPAC 名称 |
N-(1,3-benzothiazol-2-yl)-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C14H10N6OS2/c21-10(20-14-19-8-3-1-2-4-9(8)23-14)5-22-13-11-12(16-6-15-11)17-7-18-13/h1-4,6-7H,5H2,(H,19,20,21)(H,15,16,17,18) |
InChI 键 |
RBFLMULOSDQDDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC=NC4=C3NC=N4 |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC=NC4=C3NC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B498343.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B498349.png)
![N-(4-chlorophenyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B498350.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B498354.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-propylbenzenesulfonamide](/img/structure/B498355.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine](/img/structure/B498356.png)
![Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B498357.png)

![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B498359.png)

![3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B498362.png)
![3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B498363.png)
![Ethyl 4,5-dimethyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B498364.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B498365.png)
